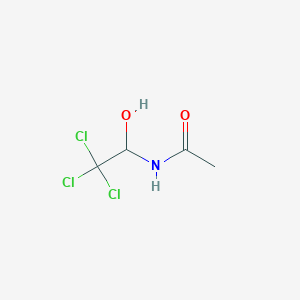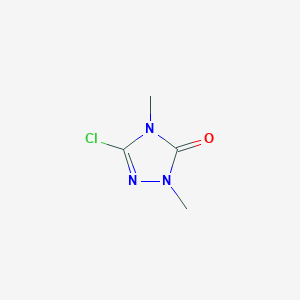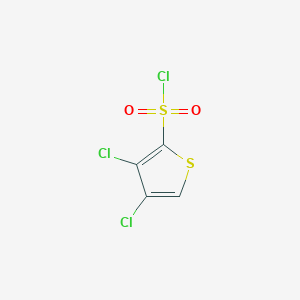![molecular formula C9H9F3N2S B6611826 {[3-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 296277-06-0](/img/structure/B6611826.png)
{[3-(trifluoromethyl)phenyl]methyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(trifluoromethyl)phenyl]methyl}thiourea is a chemical compound with the molecular formula C8H7F3N2S . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . It is also known by other names such as 1-[3-(Trifluoromethyl)phenyl]-2-thiourea .
Synthesis Analysis
While specific synthesis methods for This compound were not found, a related compound, 1-Substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were synthesized and evaluated for their biological activity . The influence of the alkyl chain length and various benzene ring substituents on the biological activity was investigated .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiourea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of This compound include a molecular formula of C8H7F3N2S, an average mass of 220.215 Da, and a monoisotopic mass of 220.028198 Da . Other specific properties such as density, water solubility, and partition coefficient were not found in the search results .
Mécanisme D'action
The mechanism of action of {[3-(trifluoromethyl)phenyl]methyl}thiourea is not fully understood. It is believed that the thiourea moiety of this compound can act as a bidentate ligand, forming a complex with transition metal ions. This complex can then act as a catalyst for organic reactions. Additionally, this compound has been shown to inhibit the activity of enzymes, likely due to its ability to bind to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using {[3-(trifluoromethyl)phenyl]methyl}thiourea in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, one limitation of using this compound in lab experiments is that it is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of {[3-(trifluoromethyl)phenyl]methyl}thiourea in scientific research. These include further studies on its potential as a ligand for transition metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. Additionally, further studies on its potential application in the synthesis of novel drugs and as a therapeutic agent are warranted. Finally, further studies on its biochemical and physiological effects are necessary to fully understand its potential applications.
Méthodes De Synthèse
{[3-(trifluoromethyl)phenyl]methyl}thiourea is synthesized through a two-step reaction. The first step involves the reaction of 3-trifluoromethylbenzaldehyde with ammonium acetate and sodium hydroxide, which produces 3-trifluoromethylbenzyl alcohol. The second step involves the reaction of 3-trifluoromethylbenzyl alcohol with thiourea in the presence of an acid catalyst, which produces this compound.
Applications De Recherche Scientifique
{[3-(trifluoromethyl)phenyl]methyl}thiourea has been used in a variety of scientific research applications. It has been studied for its potential as a ligand for transition metal complexes, as a catalyst for organic reactions, and as an inhibitor for enzymes. It has also been studied for its potential application in the synthesis of novel drugs and for its potential as a therapeutic agent.
Safety and Hazards
While specific safety and hazard information for {[3-(trifluoromethyl)phenyl]methyl}thiourea was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXDYLJMNAAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)











